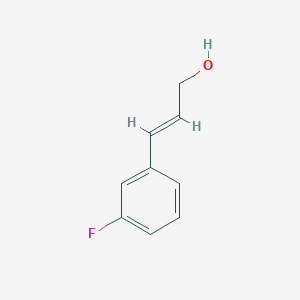

(E)-3-(3-fluorophenyl)prop-2-en-1-ol

Description

Significance of Fluorinated Allylic Alcohols in Modern Organic Synthesis

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can dramatically alter a molecule's physical, chemical, and biological properties. researchgate.net

Fluorinated allylic alcohols, such as (E)-3-(3-fluorophenyl)prop-2-en-1-ol, are particularly important for several reasons:

Electronic Modifications: The fluorine atom acts as a weak electron-withdrawing group, which can modify the reactivity of the phenyl ring and the adjacent double bond.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation. This is a highly desirable trait in the development of pharmaceuticals.

Conformational Control: The presence of fluorine can influence the preferred shape (conformation) of a molecule, which can affect its ability to bind to biological targets like enzymes or receptors.

Versatile Intermediates: The alcohol and alkene functional groups are reactive sites that allow for a wide range of chemical transformations, making these compounds valuable starting materials for creating diverse and complex molecular architectures.

Overview of the this compound Structural Motif

The structure of this compound can be broken down into three key components:

The Allylic Alcohol Group (-CH=CH-CH₂OH): This functional group is a cornerstone of organic synthesis. The hydroxyl (-OH) group can be easily converted into other functional groups or used as a directing group in catalyzed reactions. The double bond provides a site for addition reactions, oxidations, and other transformations.

The (E)-Alkene Geometry: The trans or (E) configuration of the double bond provides a rigid and well-defined geometry to the molecule's backbone. This stereochemical purity is often essential in asymmetric synthesis, where the three-dimensional arrangement of atoms is critical.

The 3-Fluorophenyl Group: The fluorine atom is positioned at the meta position of the phenyl ring. This specific placement influences the electron distribution across the aromatic system and can affect how the molecule interacts with catalysts and other reagents. Crystal structures of related compounds, such as (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, confirm the adoption of the stable (E) conformation in the solid state. researchgate.net

Research Significance and Context of the Compound in Contemporary Chemistry

While detailed characterization data for this compound is sparse, its utility as a chemical reagent has been demonstrated in specialized synthetic applications. One notable example is its use as a substrate in the catalytic asymmetric synthesis of chiral γ-butyrolactones.

In this context, researchers have shown that the m-F substituted cinnamyl alcohol (referring to the target compound) can be effectively used in a one-pot reaction to produce the corresponding γ-butyrolactone with high enantioselectivity (88% ee), albeit in a modest yield (43%). This highlights the compound's role as a valuable building block for creating stereochemically complex structures that are prevalent in many natural products and pharmaceutical agents.

The development of new synthetic methods that can tolerate fluorinated substrates is a significant area of research. The successful use of this compound in such reactions underscores its importance and potential for broader application in the synthesis of novel, fluorinated organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJXSANJUHQWOX-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125872-67-5 | |

| Record name | (2E)-3-(3-fluorophenyl)prop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for E 3 3 Fluorophenyl Prop 2 En 1 Ol and Its Derivatives

Stereoselective Synthesis Approaches

Stereoselectivity is paramount in the synthesis of the target compound to ensure the formation of the geometrically pure (E)-alkene. Furthermore, the introduction of chirality to create enantiomerically enriched allylic alcohols is a significant area of research.

The primary challenge in synthesizing (E)-3-(3-fluorophenyl)prop-2-en-1-ol is controlling the geometry of the carbon-carbon double bond. Several strategies have been established that preferentially yield the (E)-isomer over the (Z)-isomer.

One of the most reliable methods for achieving high (E)-selectivity is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the olefination of an aldehyde, in this case, 3-fluorobenzaldehyde (B1666160), with a stabilized phosphonate (B1237965) carbanion. The thermodynamic control inherent in the HWE reaction mechanism, particularly the reversible formation of the intermediate oxaphosphetane, favors the formation of the more stable (E)-alkene. nrochemistry.comwikipedia.orgalfa-chemistry.com The use of phosphonate carbanions, which are more nucleophilic and less basic than their Wittig reagent counterparts, allows for milder reaction conditions and broader substrate scope, including reactions with hindered ketones. nrochemistry.comwikipedia.org

Another classical approach is the Wittig reaction , which utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.com While versatile, the stereoselectivity of the Wittig reaction can be highly dependent on the nature of the ylide. Stabilized ylides, similar to the reagents in the HWE reaction, generally favor the (E)-alkene product through a thermodynamically controlled pathway. masterorganicchemistry.com Conversely, non-stabilized ylides often yield the (Z)-alkene via a kinetically controlled process. For the synthesis of this compound, a stabilized ylide derived from a phosphonium salt bearing an electron-withdrawing group would be employed.

The synthesis of chiral, optically active allylic alcohols is a key objective in modern organic synthesis, as these compounds are valuable building blocks. nih.gov Several strategies can be applied to introduce chirality into the structure of 3-(3-fluorophenyl)prop-2-en-1-ol.

Asymmetric catalysis offers a direct route to enantiomerically enriched allylic alcohols. For instance, the enantioselective bromohydroxylation of cinnamyl alcohols, catalyzed by chiral ligands like (DHQD)₂PHAL, can produce optically active bromohydrins with high enantiomeric excess (ee). nih.govrsc.org These intermediates can then be further transformed into the desired chiral allylic alcohol.

Organocatalysis provides another powerful tool. A one-pot protocol involving an enantioselective enone epoxidation followed by a Wharton-reaction sequence, using a single amino-catalyst, has been shown to produce optically active allylic alcohols with excellent enantioselectivities. nih.gov This approach is advantageous due to the use of readily available starting materials and metal-free catalysts. The enantioselective synthesis of fluorinated molecules, in particular, has received significant attention within the organocatalysis field. nih.gov

Dual-catalytic systems, combining a transition metal catalyst with an organocatalyst, have also been developed. For example, a stereodivergent synthesis using chiral iridium and amine catalysts enables the enantioselective allylation of aldehydes to afford all four possible stereoisomers of the product with excellent control. nih.gov

Catalytic Synthesis Routes

Catalytic methods, particularly those employing transition metals or organocatalysts, offer efficient and atom-economical pathways to cinnamyl alcohol derivatives.

Transition metal catalysis is a cornerstone of modern C-C bond formation. The Heck reaction and the Suzuki-Miyaura coupling are two of the most prominent methods applicable to the synthesis of this compound.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org To synthesize the target molecule, 3-fluoro-iodobenzene could be coupled with acrolein or another suitable prop-2-en-1-ol derivative. The reaction typically demonstrates high trans selectivity in the resulting alkene product. organic-chemistry.org Phosphine-free palladium precursors have been used to catalyze the arylation of cinnamyl alcohol with iodobenzene, demonstrating the versatility of this method. nih.govresearchgate.net

The Suzuki-Miyaura reaction is a powerful cross-coupling method that forms a C-C bond between an organoboron species and an organohalide, catalyzed by a palladium complex. wikipedia.org This reaction could be employed by coupling a vinylboronate ester, such as (E)-3-(dihydroxyboryl)prop-2-en-1-ol, with 1-bromo-3-fluorobenzene. The Suzuki-Miyaura coupling is known for its mild reaction conditions, broad functional group tolerance, and excellent stereochemical retention. acs.orgthieme-connect.com Nickel complexes have also been developed as efficient catalysts for Suzuki reactions with unprotected allylic alcohols. acs.org

| Reaction | Typical Catalyst | Reactant 1 | Reactant 2 | Key Advantage |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, PdCl₂ | 3-Fluoro-iodobenzene | Prop-2-en-1-ol | High (E)-stereoselectivity |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Ni(0) complexes | 1-Bromo-3-fluorobenzene | (E)-3-(Pinacolboryl)prop-2-en-1-ol | Broad functional group tolerance |

Organocatalysis has emerged as a sustainable and powerful alternative to metal-based catalysis. For the synthesis of chiral allylic alcohols like derivatives of this compound, organocatalytic methods offer direct access to enantiomerically pure products.

As mentioned previously, a notable strategy involves a one-pot sequence starting with the enantioselective epoxidation of an α,β-unsaturated ketone (an enone), followed by a Wharton reaction with hydrazine. nih.gov This sequence, catalyzed by a chiral secondary amine, generates optically active allylic alcohols in good yields and with high enantioselectivity. nih.gov This methodology could be adapted by starting with 3-(3-fluorophenyl)prop-2-enal and converting it to the corresponding epoxy ketone before the Wharton reaction sequence.

Classical and Modern Condensation Reactions

Aldehyde olefination reactions remain a fundamental and widely used strategy for the synthesis of alkenes, including this compound.

The Horner-Wadsworth-Emmons (HWE) reaction stands out as the superior classical method for stereoselectively producing (E)-alkenes. wikipedia.orgyoutube.com The reaction mechanism involves the nucleophilic addition of a phosphonate-stabilized carbanion to an aldehyde (3-fluorobenzaldehyde), followed by the elimination of a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.com The thermodynamic favorability of the transition state leading to the (E)-isomer is the basis for its high stereoselectivity. nrochemistry.comwikipedia.org Modern modifications, such as the Masamune-Roush conditions (using LiCl and an amine base), can be employed for base-sensitive substrates. nrochemistry.com

The Wittig reaction , while historically significant, often provides lower (E)-selectivity compared to the HWE reaction, especially with unstabilized or semi-stabilized ylides. masterorganicchemistry.com The reaction of 3-fluorobenzaldehyde with a suitable phosphonium ylide, such as one derived from (2-hydroxyethyl)triphenylphosphonium bromide, would yield the target compound. However, achieving high (E)-selectivity might require careful optimization of reaction conditions or the use of stabilized ylides, which inherently favor the (E)-product. bu.edu Unexpected reaction pathways have been observed with substrates like cinnamaldehyde (B126680), highlighting the need for careful reaction design. tandfonline.comresearchgate.net

| Reaction | Key Reagent | Aldehyde | Stereoselectivity | Byproduct |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | 3-Fluorobenzaldehyde | High (E) | Dialkyl phosphate (water-soluble) |

| Wittig Reaction | Phosphonium Ylide | 3-Fluorobenzaldehyde | Variable (depends on ylide) | Triphenylphosphine (B44618) oxide (often requires chromatography for removal) |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable processes. Key areas of focus include the use of safer solvents, maximization of atom economy, and the adoption of catalytic and energy-efficient reaction conditions.

Common synthetic routes to cinnamyl alcohol derivatives, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions for olefination followed by reduction, and Grignard-type reactions, can be redesigned to be more sustainable. For instance, traditional Wittig reactions often generate stoichiometric amounts of triphenylphosphine oxide as a byproduct, which has poor atom economy. gctlc.orgwordpress.com Modifications such as solvent-free conditions or the use of aqueous media can significantly improve the green credentials of these reactions. gctlc.orgsciepub.comresearchgate.net The HWE reaction is generally considered more advantageous than the Wittig reaction as the water-soluble phosphate byproduct is more easily removed. researchgate.net Solvent-free HWE reactions have been shown to be highly E-selective. rsc.org

In the context of Grignard reactions, which are often necessary for the introduction of the vinyl group, the choice of solvent is a critical factor. Traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) have safety and environmental drawbacks. beyondbenign.org Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, is a superior alternative. umb.edusigmaaldrich.comijarse.comrsc.org It offers advantages such as better reaction efficiency, easier work-up due to its limited miscibility with water, and a better safety profile. ijarse.comrsc.org

Biocatalysis presents another green avenue for the synthesis of cinnamyl alcohol derivatives. The use of enzymes can lead to high selectivity under mild reaction conditions in aqueous solutions, starting from renewable feedstocks. nih.gov For example, a three-step biocatalytic cascade using a phenylalanine ammonia (B1221849) lyase, a carboxylic acid reductase, and an alcohol dehydrogenase has been demonstrated for the production of cinnamyl alcohol from L-phenylalanine. nih.gov

Table 1: Comparison of Solvents for Grignard Reactions

| Solvent | Source | Key Advantages for Green Synthesis |

|---|---|---|

| Tetrahydrofuran (THF) | Petrochemical | Effective solvent for many Grignard reagents. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (from corncobs, bagasse) | Limited water miscibility allows for easier separation and recovery; higher boiling point can reduce reaction times; less prone to peroxide formation than THF. sigmaaldrich.comijarse.comrsc.org |

| Cyclopentyl methyl ether (CPME) | Petrochemical | Forms an azeotrope with water for easier drying; resistant to peroxide formation. rsc.org |

Precursor Synthesis and Building Block Strategies

The primary building blocks for this compound are a C6-C1 fragment (3-fluorobenzaldehyde) and a C2 fragment (a vinyl anion equivalent).

Synthesis of 3-Fluorobenzaldehyde: This key precursor can be synthesized through various methods. One common approach is the oxidation of 3-fluorobenzyl alcohol. Alternatively, fluorination of benzaldehyde (B42025) derivatives can be employed. The choice of synthetic route can be guided by the availability of starting materials and the desired scale of the reaction.

Synthesis of the C2 Building Block: A common C2 building block is vinylmagnesium bromide, a Grignard reagent. It is typically prepared by reacting vinyl bromide with magnesium metal in an ethereal solvent like THF. sigmaaldrich.com As discussed in the previous section, utilizing a greener solvent such as 2-MeTHF can improve the sustainability of this step. ijarse.comrsc.org

Assembly Strategies:

Linear Synthesis: A linear approach might involve the formylation of 3-fluorobenzene to produce 3-fluorobenzaldehyde, followed by a Wittig or HWE reaction with a phosphonium ylide or phosphonate ester containing a protected hydroxymethyl group. A final deprotection step would yield the target alcohol.

Convergent Synthesis: A more convergent strategy involves the reaction of the two primary building blocks. The addition of vinylmagnesium bromide to 3-fluorobenzaldehyde yields the desired this compound. This approach is often more efficient for creating a library of derivatives, as different substituted benzaldehydes or vinylmetallic reagents can be readily employed. researchgate.net

The use of well-defined building blocks is a cornerstone of diversity-oriented synthesis (DOS), a strategy used to create libraries of structurally diverse small molecules for biological screening. mdpi.com By preparing a collection of substituted benzaldehydes and various C2 synthons, a wide range of cinnamyl alcohol derivatives can be accessed efficiently.

Table 2: Key Building Blocks for this compound Synthesis

| Building Block | Role in Synthesis | Common Synthetic Precursors |

|---|---|---|

| 3-Fluorobenzaldehyde | Provides the substituted aromatic ring and the aldehyde functionality. | 3-Fluorotoluene, 3-Fluorobenzyl alcohol |

| Vinylmagnesium Bromide | Acts as a vinyl anion equivalent to form the propenol backbone. | Vinyl bromide, Magnesium |

Elucidation of Chemical Reactivity and Mechanistic Transformations of E 3 3 Fluorophenyl Prop 2 En 1 Ol

Reactions Involving the Allylic Alcohol Moiety

The allylic alcohol group, consisting of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond, is a versatile functional group that undergoes a variety of transformations, including oxidation, reduction, and substitution reactions.

The primary hydroxyl group of (E)-3-(3-fluorophenyl)prop-2-en-1-ol can be selectively oxidized to yield the corresponding α,β-unsaturated aldehyde, (E)-3-(3-fluorophenyl)propenal. This transformation is a crucial step in the synthesis of various fine chemicals. Mild oxidizing agents are typically employed to prevent over-oxidation to a carboxylic acid and to preserve the integrity of the olefinic bond.

Pyridinium chlorochromate (PCC) is a widely recognized reagent for the selective oxidation of primary allylic alcohols to α,β-unsaturated aldehydes under mild, anhydrous conditions. wikipedia.org The reaction mechanism involves the initial formation of a chromate (B82759) ester intermediate. Subsequently, a base (such as pyridine (B92270), present in the reagent) abstracts the proton from the carbon bearing the hydroxyl group, leading to an elimination reaction that forms the carbon-oxygen double bond and reduces the chromium from Cr(VI) to Cr(IV). researchgate.net

In addition to chromium-based reagents, various catalytic systems have been developed for the oxidation of cinnamyl alcohol and its derivatives, which serve as excellent models for the reactivity of this compound. These methods often utilize more environmentally benign oxidants like molecular oxygen or hydrogen peroxide. nih.govnih.gov For instance, bimetallic catalysts such as platinum-bismuth supported on carbon have shown high selectivity for the formation of cinnamaldehyde (B126680) from cinnamyl alcohol using hydrogen peroxide as the oxidant. nih.gov Similarly, silver-cobalt bimetallic nanoparticles supported on functionalized carbon nanotubes can effectively catalyze the aerobic oxidation of cinnamyl alcohol with high conversion and selectivity. nih.govthieme-connect.com

| Oxidizing Agent/Catalyst System | Product | Typical Conditions | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | (E)-3-(3-Fluorophenyl)propenal | Anhydrous CH₂Cl₂, room temperature | High selectivity for aldehyde | wikipedia.org |

| Pt-Bi/C with H₂O₂ | (E)-3-(3-Fluorophenyl)propenal | Aqueous or organic solvent, mild temperature | Selectivity for cinnamaldehyde reported at ≥84% | nih.gov |

| Ag-Co Nanoparticles with O₂ | (E)-3-(3-Fluorophenyl)propenal | Ethanol, 75 °C | Selectivity for cinnamaldehyde reported at 99% | nih.govthieme-connect.com |

| MnO₂ | (E)-3-(3-Fluorophenyl)propenal | Various organic solvents (e.g., CH₂Cl₂, acetone) | Commonly used for allylic alcohol oxidation | nih.gov |

The selective reduction of the carbon-carbon double bond in this compound, while preserving the hydroxyl group and the aromatic ring, yields 3-(3-fluorophenyl)propan-1-ol. This saturated alcohol is a valuable synthetic intermediate.

Catalytic hydrogenation is the most common method for this transformation. Various heterogeneous catalysts, such as palladium on carbon (Pd/C) or nickel, are effective in reducing the olefinic bond of cinnamyl alcohol derivatives under a hydrogen atmosphere. researchgate.net The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to ensure selectivity and prevent hydrogenolysis of the C-O bond or reduction of the aromatic ring.

Ruthenium(II)-based homogeneous catalysts have also been developed for the highly efficient and selective reduction of the C=C bond in allylic alcohols. wikipedia.orgnih.gov These systems often operate through a tandem process involving an initial isomerization of the allylic alcohol to the corresponding enol, which then undergoes transfer hydrogenation. wikipedia.org

| Reagent/Catalyst System | Product | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| H₂ with Pd/C | 3-(3-Fluorophenyl)propan-1-ol | Ethanol or similar solvent, room temp., H₂ atm | Standard method for selective alkene hydrogenation. | researchgate.net |

| H₂ with Raney Nickel | 3-(3-Fluorophenyl)propan-1-ol | Ethanol, room temp., H₂ atm | Alternative catalyst to palladium. | researchgate.net |

| Sodium in Ethanol | 3-(3-Fluorophenyl)propan-1-ol | Refluxing ethanol | Classic chemical reduction (Bouveault-Blanc reduction). | researchgate.net |

| [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂] | 3-(3-Fluorophenyl)propan-1-ol | Isopropanol (H-donor), base, heat | Homogeneous catalysis via transfer hydrogenation. | wikipedia.orgnih.gov |

Deoxyfluorination involves the replacement of the hydroxyl group with a fluorine atom, a transformation of significant interest in medicinal chemistry due to the unique properties conferred by fluorine. The reaction of this compound with a deoxyfluorinating agent is expected to produce (E)-1-fluoro-3-(3-fluorophenyl)prop-1-ene.

Diethylaminosulfur trifluoride (DAST) is a common reagent for converting primary and secondary alcohols into their corresponding alkyl fluorides. wikipedia.orgorgsyn.org The reaction mechanism for a secondary allylic alcohol typically proceeds through an SN2 pathway, resulting in an inversion of stereochemistry at the carbon center. nih.gov However, for a primary allylic alcohol like the title compound, the reaction proceeds without the creation of a new stereocenter. The reaction is initiated by the attack of the alcohol's oxygen on the sulfur atom of DAST, which, after intermediate steps, leads to the formation of a good leaving group that is subsequently displaced by a fluoride (B91410) ion. researchgate.net

The olefinic bond of this compound can undergo cyclopropanation, a reaction that introduces a three-membered ring into the molecule. The product of this reaction would be 2-((3-fluorophenyl)methyl)cyclopropan-1-ol.

The Simmons-Smith reaction is a stereospecific method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnih.gov A key feature of the Simmons-Smith reaction with allylic alcohols is the directing effect of the hydroxyl group. The zinc reagent coordinates to the oxygen atom, which then delivers the methylene (B1212753) group to the syn face of the double bond. organic-chemistry.org This coordination results in the formation of the cyclopropane (B1198618) ring on the same side as the hydroxyl group, leading to a high degree of diastereoselectivity.

Asymmetric variants of this reaction have been developed by employing chiral ligands in conjunction with the zinc carbenoid, enabling the synthesis of enantiomerically enriched cyclopropyl (B3062369) alcohols from prochiral allylic alcohols. researchgate.net

Reactivity of the Fluoroaromatic Ring

The 3-fluorophenyl group is the second major site of reactivity in the molecule. The presence of both a fluorine atom and an alkenyl side chain on the aromatic ring influences the rate and regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such a reaction on this compound is governed by the combined electronic effects of the two substituents.

Fluorine Substituent: The fluorine atom at the C3 position is an ortho-, para-director, albeit a deactivating one. libretexts.org Its strong inductive electron-withdrawing effect (-I) deactivates the ring towards electrophilic attack, making it less reactive than benzene. lumenlearning.com However, its ability to donate a lone pair of electrons via resonance (+R effect) stabilizes the arenium ion intermediates when substitution occurs at the ortho (C2, C4) and para (C6) positions. minia.edu.eg

Allyl Alcohol Substituent: The -(CH=CHCH₂OH) group at the C1 position is generally considered to be deactivating due to the electron-withdrawing nature of the sp² hybridized carbons and the electronegative oxygen atom. Deactivating groups typically direct incoming electrophiles to the meta positions (C3, C5). libretexts.org

The regiochemical outcome of an SEAr reaction, such as nitration or halogenation, will therefore be a result of these competing directing effects. Substitution is most likely to occur at the positions that are least deactivated and where the resulting carbocation intermediate is most stabilized. The positions ortho and para to the fluorine (C2, C4, C6) are strongly favored by its +R effect. The positions meta to the deactivating allyl alcohol group (C3, C5) are less disfavored by its -I effect. Given that the C3 position is already substituted, the potential sites for electrophilic attack are C2, C4, C5, and C6. The fluorine atom strongly directs to positions 2, 4, and 6. The allyl alcohol group directs to position 5. A careful analysis of the stability of the potential arenium ion intermediates for each position would be required to predict the major product, which would also be highly dependent on the specific electrophile and reaction conditions.

Functionalization Strategies

The primary alcohol moiety of this compound is a key site for functionalization. Standard transformations for primary alcohols, such as oxidation, esterification, and etherification, are expected to proceed readily, yielding a variety of derivatives.

Oxidation: The selective oxidation of allylic alcohols like this compound can yield either the corresponding aldehyde, (E)-3-(3-fluorophenyl)acrolein, or the carboxylic acid, (E)-3-(3-fluorophenyl)acrylic acid, depending on the oxidant and reaction conditions employed. Mild oxidizing agents such as manganese dioxide (MnO₂) are typically used for the selective conversion of allylic alcohols to aldehydes without affecting the double bond. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would lead to the formation of the carboxylic acid.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For instance, Fischer esterification with a carboxylic acid under acidic catalysis would yield the corresponding ester. Alternatively, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine provides a high-yielding pathway to the ester derivative.

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which is then reacted with an alkyl halide to furnish the ether.

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Oxidation (to aldehyde) | Manganese dioxide (MnO₂) | α,β-Unsaturated aldehyde |

| Oxidation (to carboxylic acid) | Potassium permanganate (KMnO₄) | α,β-Unsaturated carboxylic acid |

| Esterification | Carboxylic acid, acid catalyst | Allylic ester |

| Etherification | 1. Sodium hydride (NaH) 2. Alkyl halide | Allylic ether |

Olefinic Transformations

The reactivity of the C=C double bond in this compound is influenced by the adjacent phenyl ring, which can stabilize cationic intermediates through resonance. This makes the double bond susceptible to electrophilic addition reactions and also allows for potential isomerization.

The alkene functionality can undergo a variety of addition reactions. Electrophilic additions are particularly noteworthy due to the regioselectivity governed by the stability of the resulting carbocation intermediate.

Halogenation and Halohydrin Formation: The addition of halogens, such as bromine (Br₂), across the double bond would result in the formation of a dihalo derivative. The reaction proceeds through a cyclic halonium ion intermediate. In the presence of water, a halohydrin is formed, where a halogen and a hydroxyl group are added across the double bond. Asymmetric versions of these reactions have been developed for cinnamyl alcohols, allowing for the synthesis of optically active halohydrins. figshare.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule. The proton will add to the carbon atom further from the phenyl ring, and the halide will add to the benzylic carbon, which can better stabilize the positive charge of the carbocation intermediate. nih.govacs.org

| Reagent | Reaction Type | Major Product | Regioselectivity |

|---|---|---|---|

| Br₂ | Bromination | 2,3-Dibromo-3-(3-fluorophenyl)propan-1-ol | N/A (Symmetrical addition) |

| Br₂/H₂O | Bromohydrin Formation | 2-Bromo-3-(3-fluorophenyl)-1,3-propanediol | OH adds to the more substituted carbon |

| HBr | Hydrobromination | 3-Bromo-3-(3-fluorophenyl)propan-1-ol | Markovnikov |

Allylic alcohols can undergo isomerization to form the corresponding carbonyl compounds. rsc.orgnih.gov This transformation is often catalyzed by transition metals, such as ruthenium, rhodium, or iron complexes. nih.govrsc.org For this compound, a 1,3-hydride shift would lead to the formation of 3-(3-fluorophenyl)propanal. Alternatively, isomerization can also lead to the formation of a ketone, 1-(3-fluorophenyl)propan-1-one, through a different mechanistic pathway. The specific product obtained would depend on the catalyst system and reaction conditions employed. Some isomerizations may proceed through a radical process. rsc.org

Coupling Reactions and Complex Molecule Construction

The presence of both an allylic alcohol and an aryl fluoride in this compound opens up numerous possibilities for its use in cross-coupling reactions to construct more complex molecules.

Palladium-Catalyzed Cross-Coupling of the Allylic Alcohol: The allylic alcohol can directly participate in palladium-catalyzed cross-coupling reactions with organoboronic acids (Suzuki-Miyaura coupling). rsc.org This allows for the formation of a new carbon-carbon bond at the allylic position. Similarly, Mizoroki-Heck reactions can be employed to couple the allylic alcohol with aryl halides or vinyl halides. nih.govrsc.org These reactions provide a powerful tool for extending the carbon framework of the molecule.

Suzuki-Miyaura Coupling of the Aryl Fluoride: While aryl fluorides are generally less reactive than other aryl halides in cross-coupling reactions, their use in Suzuki-Miyaura couplings has been demonstrated, particularly with nickel catalysis. nih.govacs.org This would allow for the formation of biaryl structures by coupling the 3-fluorophenyl ring with various boronic acids.

Synthesis of γ-Butyrolactones: Cinnamyl alcohols are known precursors for the synthesis of γ-butyrolactones, which are important structural motifs in many natural products. acs.orgacs.org This can be achieved through various methods, including manganese(III) acetate-mediated radical cyclization or catalytic asymmetric reactions. acs.org

| Reactive Site | Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Allylic Alcohol | Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Palladium(0) complex | Allylated arene/alkene |

| Allylic Alcohol | Mizoroki-Heck | Aryl/Vinyl Halide | Palladium(II) complex | Substituted alkene |

| Aryl Fluoride | Suzuki-Miyaura | Aryl Boronic Ester | Nickel(0) complex | Biaryl derivative |

Reaction Mechanism Studies

The mechanisms of the reactions involving this compound are analogous to those established for other cinnamyl alcohols and styrenes.

Electrophilic Addition: The mechanism of electrophilic addition to the C=C double bond proceeds through a carbocation intermediate. The initial attack of the electrophile on the double bond forms a carbocation at the benzylic position, which is stabilized by resonance with the phenyl ring. The subsequent attack of a nucleophile on this carbocation gives the final addition product. The regioselectivity is dictated by the formation of the most stable carbocation intermediate. nih.govacs.org

Isomerization of Allylic Alcohols: The mechanism of transition metal-catalyzed isomerization of allylic alcohols can vary. Some proceed via a metal-hydride addition-elimination sequence. Others may involve the formation of a π-allyl metal complex, followed by hydride transfer and tautomerization to the carbonyl compound. In some cases, a radical pathway initiated by a hydrogen atom transfer (HAT) has been proposed. rsc.org

Palladium-Catalyzed Cross-Coupling: The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, generally involves a catalytic cycle consisting of three main steps: oxidative addition of the electrophile (e.g., aryl halide or the allylic alcohol derivative) to a Pd(0) species, transmetalation with the nucleophilic coupling partner (in the case of Suzuki-Miyaura), or migratory insertion (in the case of Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Structural Analysis of E 3 3 Fluorophenyl Prop 2 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of (E)-3-(3-fluorophenyl)prop-2-en-1-ol. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive, multi-faceted investigation using a variety of one-dimensional and two-dimensional NMR experiments.

One-dimensional NMR spectra provide fundamental information regarding the chemical environment of each active nucleus and the scalar couplings between them.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the alcohol, vinyl, and aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the oxygen atom, while the coupling constants (J) provide critical information about the connectivity and the geometry of the double bond. The large coupling constant between the vinylic protons (H-2 and H-3), anticipated to be in the range of 15-16 Hz, is characteristic of a trans or (E)-configuration. The protons on the fluorophenyl ring exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted values based on cinnamyl alcohol and related 3-fluorophenyl derivatives)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (-CH₂OH) | ~4.31 | dd (doublet of doublets) | J(H1,H2) ≈ 5.5 Hz, J(H1,OH) ≈ 5.0 Hz |

| H-2 | ~6.35 | dt (doublet of triplets) | J(H2,H3) ≈ 15.9 Hz, J(H2,H1) ≈ 5.5 Hz |

| H-3 | ~6.60 | d (doublet) | J(H3,H2) ≈ 15.9 Hz |

| OH | ~1.70 | t (triplet) | J(OH,H1) ≈ 5.0 Hz |

| H-5 | ~7.20 | d (doublet) | J(H5,H6) ≈ 7.7 Hz |

| H-6 | ~7.00 | ddd (doublet of doublet of doublets) | J(H6,F) ≈ 9.5 Hz, J(H6,H5) ≈ 7.7 Hz, J(H6,H8) ≈ 1.5 Hz |

| H-8 | ~7.15 | d (doublet) | J(H8,F) ≈ 2.0 Hz |

| H-9 | ~7.28 | td (triplet of doublets) | J(H9,H5) ≈ 7.8 Hz, J(H9,F) ≈ 5.8 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum is expected to show nine distinct signals. The chemical shifts of the aromatic carbons are influenced by the fluorine substituent, and carbon-fluorine coupling constants (JCF) are observable. The carbon directly attached to the fluorine (C-7) will exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, or four-bond couplings (ⁿJCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| C-1 (-CH₂OH) | ~63.5 | - |

| C-2 | ~129.0 | ⁴JCF ≈ 2.5 Hz |

| C-3 | ~132.5 | ³JCF ≈ 3.0 Hz |

| C-4 | ~139.0 | ³JCF ≈ 7.5 Hz |

| C-5 | ~126.0 | ⁴JCF ≈ 2.0 Hz |

| C-6 | ~115.5 | ²JCF ≈ 21.5 Hz |

| C-7 | ~163.0 | ¹JCF ≈ 245.0 Hz |

| C-8 | ~122.0 | ²JCF ≈ 22.0 Hz |

| C-9 | ~130.5 | ³JCF ≈ 8.0 Hz |

¹⁹F NMR Spectroscopy

Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. ucsb.edu For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift for a fluorine atom on an aromatic ring typically appears in the range of -100 to -140 ppm relative to a CFCl₃ standard. alfa-chemistry.com This signal would likely appear as a complex multiplet due to couplings to the ortho (H-6, H-8), meta (H-5, H-9), and para (H-2 of the vinyl group) protons, providing further confirmation of the substitution pattern.

2D NMR experiments are indispensable for mapping the complex network of couplings within the molecule, confirming assignments made from 1D spectra, and providing insights into through-space interactions.

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically over two or three bonds. For this compound, COSY would be crucial for confirming the proton connectivity along the propenol chain and within the aromatic ring.

Table 3: Expected Key COSY Correlations

| Correlating Protons | Information Provided |

| H-1 / H-2 | Confirms connectivity between the methylene (B1212753) and vinyl groups. |

| H-2 / H-3 | Confirms the vinyl system connectivity. |

| H-1 / OH | Confirms the alcohol proton's proximity to the methylene group. |

| H-5 / H-6 / H-9 | Establishes the connectivity within the aromatic ring. |

| H-8 / H-9 | Establishes further connectivity within the aromatic ring. |

The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond C-H correlation). columbia.edu This technique is instrumental in assigning the ¹³C signals based on the more readily assigned ¹H spectrum.

Table 4: Expected Key HSQC Correlations

| Proton (¹H) | Correlated Carbon (¹³C) |

| H-1 | C-1 |

| H-2 | C-2 |

| H-3 | C-3 |

| H-5 | C-5 |

| H-6 | C-6 |

| H-8 | C-8 |

| H-9 | C-9 |

The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and occasionally four bonds in conjugated systems). columbia.edu It is a powerful tool for piecing together the molecular skeleton by connecting different spin systems.

Table 5: Expected Key HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) | Information Provided |

| H-1 | C-2, C-3 | Connects the alcohol terminus to the vinyl system. |

| H-2 | C-1, C-4 | Confirms the position of the methylene group and links the vinyl system to the aromatic ring. |

| H-3 | C-1, C-4, C-5, C-9 | Provides the crucial link between the vinyl proton and the aromatic ring. |

| H-5, H-9 | C-3, C-7 | Confirms the attachment of the propenol side chain to the C-4 position of the ring. |

The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly valuable for determining stereochemistry and preferred conformations. For this compound, the key application of NOESY is the confirmation of the (E)-stereochemistry of the double bond. A strong NOE correlation would be expected between H-2 and H-3 in a (Z)-isomer, while for the (E)-isomer, this correlation would be absent or very weak. Instead, a correlation between the vinyl proton H-3 and the aromatic protons H-5 and H-9 would be expected, confirming the trans arrangement. Furthermore, NOESY can provide insights into the preferred rotational conformation around the C3-C4 single bond by observing correlations between the vinyl protons and the aromatic protons.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Vibrational Spectroscopy (FTIR, FT-Raman)

The spectra are interpreted by comparing them with data from related structures, such as cinnamyl alcohol and other substituted phenylpropenols. researchgate.netresearchgate.net The key vibrational bands for this compound are expected to arise from the hydroxyl (-OH), vinyl (C=C), phenyl, and carbon-fluorine (C-F) groups.

Key Expected Vibrational Modes:

O-H Stretch: A prominent, broad absorption band is anticipated in the FTIR spectrum around 3300-3400 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, often broadened due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aldehydic and vinylic C-H stretches occur in the 2850-3000 cm⁻¹ region.

C=C Stretch: The stretching vibration of the trans-alkene double bond typically results in a sharp band around 1650 cm⁻¹. The aromatic C=C stretching modes are observed in the 1600-1450 cm⁻¹ range. scielo.org.mx

C-O Stretch: The stretching vibration of the primary alcohol C-O bond is expected to produce a strong band in the region of 1050-1150 cm⁻¹.

C-F Stretch: The carbon-fluorine stretching vibration is a key indicator of successful fluorination, typically appearing as a strong, characteristic band in the 1100-1270 cm⁻¹ region. researchgate.net

Out-of-Plane Bending: The trans-disubstituted C=C bond gives rise to a strong out-of-plane C-H bending vibration (wagging) near 965 cm⁻¹, confirming the (E)-configuration. The substitution pattern on the benzene ring (meta-substitution) will also generate characteristic out-of-plane C-H bending bands in the 900-690 cm⁻¹ region.

The complementary nature of FTIR and FT-Raman is particularly useful. While the O-H and C-O stretches are strong in the IR spectrum, the symmetric C=C and aromatic ring stretching vibrations are often more intense in the Raman spectrum, providing a more complete vibrational analysis. nih.gov

Table 1: Predicted Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ν(O-H) | Alcohol | ~3350 | Strong, Broad (FTIR) |

| ν(C-H) | Aromatic | ~3060 | Medium (FTIR), Strong (Raman) |

| ν(C=C) | Alkene | ~1650 | Medium (FTIR), Strong (Raman) |

| ν(C=C) | Aromatic | ~1600, ~1580, ~1480 | Medium-Strong |

| ν(C-F) | Fluorophenyl | ~1250 | Strong (FTIR) |

| ν(C-O) | Alcohol | ~1080 | Strong (FTIR) |

| δ(=C-H) out-of-plane | (E)-Alkene | ~965 | Strong (FTIR) |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity and identifying it within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₉H₉FO), the theoretical exact mass can be calculated with high precision. This technique is crucial for confirming the identity of a newly synthesized compound, distinguishing it from isomers or compounds with similar nominal masses. rsc.org

The calculated monoisotopic mass for the molecular ion [M]⁺ is 152.0637 u. An experimentally determined mass within a few parts per million (ppm) of this value would confirm the elemental composition.

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass (u) | Expected Experimental Mass (u) |

|---|---|---|---|

| C₉H₉FO | [M]⁺ | 152.0637 | 152.0637 ± 0.0008 (for 5 ppm error) |

| C₉H₉FNaO | [M+Na]⁺ | 175.0535 | 175.0535 ± 0.0009 (for 5 ppm error) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate the compound from volatile impurities and subsequently identify it based on its mass spectrum. It is highly effective for assessing the purity of the final product and identifying by-products from the synthesis. nih.gov

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI), and the resulting fragments are detected. The fragmentation pattern serves as a molecular fingerprint.

For this compound, expected fragmentation pathways would include the loss of water (-18 u), the loss of a hydroxyl radical (-17 u), and cleavage of the allylic bond. The fluorinated phenyl ring would lead to characteristic fragments, such as the fluorotropylium ion.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of compounds that are not sufficiently volatile or are thermally labile for GC-MS. frontiersin.org It is also highly sensitive and suitable for analyzing the compound in complex matrices, such as during metabolic studies. frontiersin.orgresearchgate.net

The compound is first separated by a high-performance liquid chromatography (HPLC) system and then introduced into the mass spectrometer, typically using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods usually produce the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺, with minimal fragmentation, providing clear molecular weight information. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of this compound, which includes the phenyl ring and the adjacent carbon-carbon double bond, is responsible for its characteristic UV absorption.

The primary electronic transition observed is the π → π* transition of the conjugated π-system. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the aromatic ring. For cinnamyl alcohol, the λ_max is typically observed around 250 nm. The presence of a fluorine atom on the phenyl ring is expected to cause a slight shift (bathochromic or hypsochromic) in the λ_max and may also affect the molar absorptivity (ε). This data is useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving the chromophore. nih.govresearchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound in Methanol

| Compound | Chromophore | Electronic Transition | Expected λ_max (nm) |

|---|---|---|---|

| This compound | Fluorophenyl-C=C | π → π* | ~250-255 |

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

While the crystal structure of this compound itself is not reported, X-ray crystallography studies on closely related derivatives provide invaluable insight into the expected solid-state conformation, molecular geometry, and intermolecular interactions. A key example is the derivative (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. researchgate.net

Analysis of this derivative reveals several important structural features that are likely to be conserved in the parent alcohol:

Conformation: The olefinic double bond adopts an E (trans) conformation, which is confirmed by the C-C=C-C torsion angle of approximately 180°.

Planarity: The molecule is generally non-planar. A significant dihedral angle is observed between the two aromatic rings, which in the bromo-fluoro derivative is 48.92 (11)°. researchgate.net A similar twist is expected in the alcohol to minimize steric hindrance.

Intermolecular Interactions: In the solid state, the packing of molecules is governed by weak intermolecular forces. In the case of the alcohol, strong hydrogen bonds involving the hydroxyl group (O-H···O) would be the dominant interaction, leading to the formation of chains or networks. Weak C-H···π and C-H···F interactions may also play a role in stabilizing the crystal lattice.

Table 4: Crystallographic Data for the Related Derivative (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀BrFO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.6032 (7) |

| b (Å) | 5.9277 (6) |

| c (Å) | 27.600 (3) |

| β (°) | 93.183 (2) |

| Volume (ų) | 1242.0 (2) |

| Dihedral Angle (bromophenyl/fluorophenyl) | 48.92 (11)° |

This crystallographic data provides a robust model for understanding the three-dimensional structure and packing of this compound in the solid state.

Computational and Theoretical Investigations of E 3 3 Fluorophenyl Prop 2 En 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure and properties of molecules. It is a quantum mechanical method that maps the many-electron problem onto a simpler one based on the electron density.

Geometry Optimization and Structural Parameter Analysis

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. For a molecule like (E)-3-(3-fluorophenyl)prop-2-en-1-ol, this would involve calculating bond lengths, bond angles, and dihedral angles. For similar molecules, studies have shown that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, provide results that are in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netresearchgate.net The comparison between calculated and experimental structures for related compounds often shows a high degree of correlation, validating the computational approach. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For related chalcone (B49325) derivatives, theoretical vibrational spectra have been shown to be in excellent agreement with experimental data. researchgate.net This allows for the precise assignment of spectral bands to molecular motions.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.netajchem-a.com A smaller gap generally implies higher reactivity. For analogous compounds, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. ajchem-a.comresearchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In molecules similar to this compound, the negative potential is typically located around electronegative atoms like oxygen and fluorine, while positive potential is found around hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled and vacant orbitals, which can indicate the presence of hyperconjugative interactions that contribute to the molecule's stability.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. rsc.org It is employed to calculate the electronic absorption spectra (UV-Vis spectra) by determining the energies of electronic transitions from the ground state to various excited states. For related compounds, TD-DFT calculations have successfully predicted the absorption maxima corresponding to π-π* and n-π* transitions. materialsciencejournal.org

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical methods, including DFT, are powerful tools for investigating the reactivity of molecules and elucidating reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, the activation energy and thermodynamics of a reaction can be determined. For similar molecules, these studies can predict the most likely sites for electrophilic or nucleophilic attack and can model the pathways of various chemical transformations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These techniques are instrumental in understanding the three-dimensional structure, conformational flexibility, and intermolecular interactions of chemical compounds.

Molecular Modeling Approaches for Analogous Compounds

For molecules structurally related to this compound, such as fluorinated chalcones and other cinnamyl alcohol derivatives, Density Functional Theory (DFT) is a commonly employed method for geometry optimization and the calculation of electronic properties. DFT studies on similar compounds have successfully predicted molecular geometries that are in good agreement with experimental data from techniques like X-ray crystallography.

Key parameters often investigated in these studies include:

Bond lengths and angles: To understand the basic molecular structure.

Dihedral angles: To determine the planarity and conformational preferences of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of molecular behavior over time. While specific MD studies on this compound are not readily found, the methodology is widely applied to understand the conformational landscape and interactions of similar small molecules with biological targets, such as proteins or nucleic acids. An MD simulation would typically involve:

System Setup: Placing the molecule in a simulated environment, often a box of solvent molecules like water.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.

Equilibration: Gradually raising the temperature and pressure of the system to the desired conditions.

Production Run: Simulating the trajectory of all atoms over a certain period, from nanoseconds to microseconds.

Table 1: Computational Methods Applied to Structurally Similar Phenylpropenoids

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. | Bond lengths, bond angles, dihedral angles, HOMO-LUMO energy gap, molecular electrostatic potential. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. | Electronic transition energies and oscillator strengths. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Conformational flexibility, solvent effects, binding dynamics with biological macromolecules. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Fluorinated Prop-2-en-1-ol Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While QSAR studies specifically on a broad range of fluorinated prop-2-en-1-ol scaffolds are not extensively documented, numerous studies on related fluorinated chalcones and other cinnamyl derivatives provide a solid foundation for understanding the potential structure-activity landscape. researchgate.netnih.govmdpi.comnih.gov

The general workflow of a QSAR study involves:

Data Set Collection: Assembling a series of compounds with known biological activities.

Descriptor Calculation: Computing a variety of molecular descriptors that quantify different aspects of the chemical structure (e.g., electronic, steric, hydrophobic, topological).

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Insights from QSAR Studies on Analogous Scaffolds

QSAR studies on fluorinated chalcones have revealed important insights into the role of the fluorine substituent and other structural features in determining biological activity. mdpi.comtandfonline.com The position and number of fluorine atoms on the phenyl rings can significantly influence properties such as:

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes.

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a compound.

Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.

Table 2: Common Molecular Descriptors in QSAR Studies of Aromatic Compounds

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Charge distribution, reactivity, ability to participate in electrostatic interactions. |

| Steric | Molecular weight, molar volume, surface area | Size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross biological membranes. |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching of the molecular skeleton. |

The development of robust QSAR models for fluorinated prop-2-en-1-ol scaffolds would be a valuable step in the rational design of new compounds with tailored biological activities. Such models could guide the synthesis of novel derivatives with improved potency and pharmacokinetic profiles.

Applications and Advanced Research Directions

Role as a Synthetic Intermediate in Organic Synthesis

The structural features of (E)-3-(3-fluorophenyl)prop-2-en-1-ol, namely the allylic alcohol and the fluorinated phenyl ring, make it a valuable building block in organic synthesis. The reactivity of the double bond and the hydroxyl group, influenced by the electronic effects of the fluorine atom, allows for its use as a precursor to a wide range of more complex molecules.

Precursor for Advanced Fluorinated Small Molecules

This compound serves as a key starting material for the synthesis of advanced fluorinated small molecules. The presence of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.com Consequently, this compound is an attractive precursor for creating novel bioactive compounds and functional materials.

One of the key transformations involving this compound is enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral molecule. For instance, substituted cinnamyl alcohols are effective substrates in catalytic asymmetric reactions, such as enantioselective bromohydroxylation, to produce optically active bromohydrins with high enantiomeric excess. nih.govrsc.org These chiral bromohydrins are versatile intermediates that can be converted into a variety of highly functionalized molecules. nih.gov The electronic nature of the substituent on the phenyl ring, such as the fluorine atom in this compound, can influence the enantioselectivity of these reactions. rsc.org

Below is a table summarizing the yields and enantiomeric excess for the bromohydroxylation of various substituted cinnamyl alcohols, illustrating the impact of substitution on the phenyl ring.

| Substituent on Phenyl Ring | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| p-Ph | - | 90 |

| 2-Me, 4-Br | - | 90-95 |

Building Block for Complex Organic Architectures

The cinnamyl alcohol framework is a fundamental component in the total synthesis of various natural products and complex organic molecules. acs.org Substituted (E)-cinnamyl alcohols are utilized in catalytic asymmetric reactions to construct key structural motifs, such as γ-lactones, with excellent enantiocontrol. acs.org These reactions have been shown to be tolerant of a wide range of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups like fluorine. acs.org

The resulting complex structures serve as crucial intermediates in the synthesis of bioactive natural products, such as (−)-podophyllotoxin and its congeners. acs.org The ability to precisely control the stereochemistry in these synthetic steps is paramount, and the use of chiral catalysts with substrates like this compound is a key strategy in achieving this.

Scaffold for Design in Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The this compound scaffold provides a valuable platform for the design and discovery of new therapeutic agents.

Exploration of Molecular Probes and Ligands

The fluorinated cinnamyl scaffold is being explored for the development of molecular probes and ligands to study biological systems. nih.gov The fluorine atom can serve as a reporter group in ¹⁹F NMR studies, allowing for the investigation of molecular interactions and conformational changes upon binding to a biological target. researchgate.net Furthermore, the radioactive isotope ¹⁸F can be incorporated to create radiotracers for positron emission tomography (PET), a powerful imaging technique in diagnostics and drug development. nih.gov

Derivatives of fluorinated cinnamyl compounds have been synthesized and evaluated as potential ligands for various biological targets, including monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov The design of these ligands often involves combining the fluorinated cinnamyl pharmacophore with other structural motifs to enhance binding affinity and selectivity. nih.gov

Studies on Molecular Interactions with Biological Targets and Mechanistic Insights in vitro

The fluorine atom in this compound can significantly influence its interactions with biological targets. Fluorine can participate in various non-covalent interactions, including hydrogen bonds and multipolar interactions with the protein backbone, which can enhance binding affinity. nih.gov Computational methods are often employed to understand the role of fluorine in protein-ligand binding, focusing on aspects like the modulation of water networks at the binding interface and entropic effects. nih.govacs.org

The cinnamyl scaffold has been utilized in the design of inhibitors for various enzymes, including protein kinases, which are important targets in cancer therapy. researchgate.netmdpi.comresearchgate.net The introduction of a fluorine atom can improve the potency and selectivity of these inhibitors. rroij.com For example, fluorinated compounds have been shown to be effective inhibitors of kinases by exploiting specific structural features of the enzyme's active site. rroij.com The study of these interactions provides valuable mechanistic insights into enzyme inhibition and guides the rational design of more effective therapeutic agents. rroij.com

The table below presents data on the inhibitory activity of luciferin (B1168401) derivatives against DYRK-family protein kinases, highlighting how modifications to a core scaffold can affect biological activity.

| Compound Modification | Effect on DYRK-family Inhibition |

|---|---|

| O-methylation of 6-hydroxy group | Greatly diminishes inhibitory activity |

| Alterations in the dihydrothiazole ring | Minimally affects inhibition |

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis of advanced polymers with tailored properties.

Cinnamic acid and its derivatives are recognized as promising building blocks for advanced polymers. rsc.orgresearchgate.net The presence of the double bond allows for polymerization and cross-linking reactions, which can be initiated by stimuli such as light. rsc.org This has led to the development of photo-crosslinkable polymers with applications in areas like biodegradable packaging and "smart materials" that respond to external stimuli. rsc.org

The incorporation of fluorine into polymers can impart desirable properties such as increased thermal stability, hydrophobicity, and resistance to chemical degradation. rsc.org For example, copolymers of styrene (B11656) and fluorinated styrenes have been synthesized for antibiofouling coatings, with the surface energy of the polymer films decreasing with increasing content of the fluorinated monomer. nih.gov This suggests that polymers derived from this compound could exhibit enhanced surface properties. While halogenated compounds have been used as flame retardants, there is a growing interest in developing halogen-free alternatives due to environmental concerns. rsc.orgbudenheim.com However, the study of fluorinated polymers continues to be an active area of research for creating materials with unique and valuable characteristics. rsc.org

The table below shows the effect of incorporating fluorinated monomers on the water contact angle of polystyrene copolymers.

| Monomer Composition | Water Contact Angle (°) |

|---|---|

| 20-40 mol% FMST in copolymer | Up to 147 |

| 10-20 mol% TFMST in copolymer | Up to 147 |

Future Research Perspectives and Challenges in Fluorinated Allylic Alcohol Chemistry

The field of fluorinated allylic alcohols, including compounds like this compound, is poised for significant advancements, driven by the increasing demand for complex fluorinated molecules in various scientific and technological sectors. However, the progression of this specialized area of organic chemistry is also fraught with distinct challenges that necessitate innovative solutions. Future research will likely focus on overcoming these hurdles and expanding the synthetic utility of these valuable building blocks.

A primary frontier in this domain is the development of more efficient and selective catalytic systems. While significant progress has been made, the quest for catalysts that offer exceptional control over both regioselectivity and stereoselectivity in the fluorination of allylic alcohols remains a central theme. tandfonline.comresearchgate.netucla.edu Future endeavors will likely concentrate on the design of novel transition-metal catalysts, particularly those based on palladium and iridium, which have shown promise in allylic C-H fluorination and asymmetric fluorination of allylic chlorides respectively. tandfonline.comucla.edu The development of organocatalytic systems also presents a compelling avenue, offering metal-free alternatives that can enhance the sustainability of synthetic processes. organic-chemistry.org

The principles of green chemistry are expected to increasingly influence the future direction of fluorinated allylic alcohol synthesis. tandfonline.comcas.cnresearchgate.net A significant challenge lies in replacing hazardous fluorinating agents with safer and more environmentally benign alternatives. tandfonline.comcas.cn Research is anticipated to move towards the utilization of nucleophilic fluoride (B91410) sources that are less toxic and produce minimal waste. tandfonline.com Furthermore, the development of catalytic methods that proceed under milder reaction conditions, reduce energy consumption, and allow for the use of renewable solvents will be a key focus. numberanalytics.com

Asymmetric synthesis will continue to be a major driver of innovation in this field. nih.govrsc.orgmdpi.com The ability to selectively produce one enantiomer of a chiral fluorinated allylic alcohol is crucial for applications in pharmaceuticals and agrochemicals. nih.gov A significant challenge is the design of chiral catalysts and methodologies that can effectively control the stereochemical outcome of the fluorination reaction, especially in the creation of multiple contiguous stereogenic centers. nih.govmdpi.com Biocatalysis is emerging as a powerful tool to address this challenge, with enzymes offering the potential for unparalleled enantioselectivity under mild, aqueous conditions. chemrxiv.orgnih.gov Future research will likely explore the discovery and engineering of novel enzymes for the synthesis of a broader range of chiral fluorinated allylic alcohols.

Late-stage functionalization represents another critical area of future research. acs.orgnih.govacs.orgrsc.orgresearchgate.netnih.gov The ability to introduce a fluorine atom into a complex molecule, such as a natural product or a drug candidate, at a late stage of the synthesis is highly desirable as it allows for the rapid generation of analogues with potentially improved properties. rsc.orgnih.gov However, achieving site-selective fluorination in the presence of multiple functional groups remains a formidable challenge. acs.orgresearchgate.net The development of robust and highly selective catalytic methods for the late-stage fluorination of allylic alcohol moieties within complex molecular architectures will be a significant focus.

Finally, the exploration of novel synthetic methodologies, such as those employing electrochemical and photochemical approaches, is expected to open up new possibilities in fluorinated allylic alcohol chemistry. numberanalytics.com These methods can offer unique reactivity and selectivity profiles that are not accessible through traditional thermal methods. The primary challenge in this area will be to translate promising initial findings into broadly applicable and scalable synthetic protocols.

The table below summarizes the key future research perspectives and associated challenges in the chemistry of fluorinated allylic alcohols.

| Research Perspective | Key Challenges |

| Advanced Catalytic Systems | Achieving high regioselectivity and stereoselectivity. Designing robust and versatile catalysts. |

| Green Chemistry Approaches | Developing safer fluorinating agents. Minimizing waste and energy consumption. |

| Asymmetric Synthesis | Controlling enantioselectivity, particularly for multiple stereocenters. Expanding the scope of biocatalytic methods. |

| Late-Stage Functionalization | Achieving high site-selectivity in complex molecules. Overcoming functional group intolerance. |

| Novel Synthetic Methodologies | Developing practical electrochemical and photochemical methods. Ensuring scalability and broad applicability. |

Q & A

Q. What are the established synthetic routes for (E)-3-(3-fluorophenyl)prop-2-en-1-ol, and how do reaction conditions influence stereoselectivity?

The compound is synthesized via a literature protocol involving base-mediated condensation of 3-fluorobenzaldehyde with a propargyl alcohol precursor, followed by stereoselective reduction or isomerization to yield the (E)-configured allylic alcohol . Key parameters include solvent choice (e.g., ethanol or methanol), temperature control (40–60°C), and catalyst selection (e.g., palladium or platinum for hydrosilylation steps in related compounds) . Diacetoxylation of alkenes using hypervalent iodine reagents may also be adapted for functionalization .

Q. How is the structural integrity of this compound validated experimentally?